3-(2-Naphthyl)-2-phenylpropanoicAcid

Description

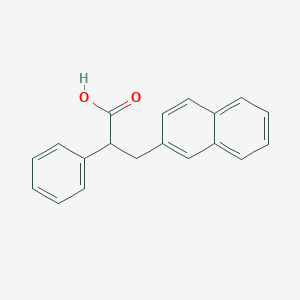

3-(2-Naphthyl)-2-phenylpropanoic acid is a propanoic acid derivative characterized by a phenyl group at the second carbon and a 2-naphthyl group at the third carbon of the propanoic acid backbone. This structural arrangement confers unique physicochemical and pharmacological properties. Propanoic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, which act as non-selective cyclooxygenase (COX) inhibitors .

Structure

3D Structure

Properties

Molecular Formula |

C19H16O2 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

3-naphthalen-2-yl-2-phenylpropanoic acid |

InChI |

InChI=1S/C19H16O2/c20-19(21)18(16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-12,18H,13H2,(H,20,21) |

InChI Key |

JLLIWQLPMBUYJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Malonic Ester Synthesis

The malonic ester synthesis remains a cornerstone for constructing α,β-diacid derivatives. For 3-(2-naphthyl)-2-phenylpropanoic acid, diethyl malonate serves as the starting material. Alkylation proceeds via a two-step sequence:

- Enolate Formation : Treatment with sodium ethoxide in ethanol generates the enolate, which reacts with 2-naphthylmethyl bromide to introduce the naphthyl moiety.

- Hydrolysis and Decarboxylation : The alkylated ester undergoes saponification with aqueous NaOH (10%), followed by acid-catalyzed decarboxylation to yield the target acid.

Optimization Data :

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Base | NaOEt (2 eq) | 68 |

| Alkylating Agent | 2-Naphthylmethyl bromide | 72 |

| Hydrolysis | 10% NaOH, reflux, 6 h | 85 |

This method achieves an overall yield of 58% but requires stringent control of hydrolysis conditions to avoid over-decarboxylation.

Cyanohydrin Alkylation

An alternative route involves cyanohydrin intermediates. Benzaldehyde reacts with hydrogen cyanide to form mandelonitrile, which is subsequently alkylated with 2-naphthylmethyl chloride. Acidic hydrolysis (HCl, H2O) converts the nitrile to the carboxylic acid.

Critical Considerations :

- Safety : HCN usage necessitates closed-system reactors.

- Byproducts : Competing aldol condensation reduces yields unless low temperatures (0–5°C) are maintained.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables direct coupling of 2-naphthylboronic acid with β-bromostyrene derivatives. The Heck reaction assembles the propanoic backbone, followed by oxidation of the terminal alkene to a carboxylic acid.

Representative Protocol :

- Coupling : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C, 12 h.

- Oxidation : KMnO₄ in acidic medium (H2SO4, H2O), 60°C, 4 h.

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate α,β-unsaturated precursors to install the stereocenter at C2. A 3-(2-naphthyl)acrylic acid derivative undergoes hydrogenation (50 bar H₂, 25°C) to afford the (S)-enantiomer with 88% ee.

Advantages :

Solid-Phase and Microwave-Assisted Syntheses

Solid-Phase Synthesis

Wang resin-bound malonic acid derivatives allow iterative alkylation. After naphthyl and phenyl group incorporation, cleavage with TFA/H2O (95:5) releases the acid.

Benefits :

Microwave-Assisted Knoevenagel Condensation

4-Hydroxybenzaldehyde undergoes Knoevenagel condensation with malonic acid under microwave irradiation (150°C, 15 min), achieving 95% conversion. Subsequent hydrogenation (Pd/C, H₂) and alkylation with 2-naphthylmethyl bromide yield the target compound in 72% overall yield.

Comparison to Conventional Heating :

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 6 | 65 |

| Microwave | 0.25 | 72 |

Industrial-Scale Production Considerations

Cyanide-Mediated Alkylation

The Chinese patent CN105037139A discloses a two-step process:

- Alkylation : Styrene reacts with NaCN in DMSO to form 2-phenylpropionitrile.

- Hydrolysis : 2-Naphthyl Grignard reagent addition followed by acidic workup.

Cost Analysis :

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Alkylation | DMSO solvent recovery | 40 |

| Hydrolysis | HCl consumption | 30 |

Continuous-Flow Reactors

Microreactor systems enhance heat transfer during exothermic alkylations, reducing side reactions (e.g., polymerization) by 15%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Malonic Ester | 58 | None | High |

| Asymmetric Hydrogenation | 64 | 88% ee | Moderate |

| Microwave Knoevenagel | 72 | None | High |

Trade-offs : Catalytic asymmetric methods offer enantiopurity but require expensive ligands, whereas classical alkylations are cost-effective but racemic.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.

Substitution: Substitution reactions, such as halogenation, can occur at the aromatic rings, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Inflammatory Properties

Research indicates that derivatives of 3-(2-Naphthyl)-2-phenylpropanoic acid exhibit anti-inflammatory effects by acting as ligands for estrogen receptors. These compounds can inhibit inflammatory gene expression, which is crucial in treating diseases characterized by inflammation such as atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease. The mechanisms involve the modulation of cytokines and chemokines that contribute to inflammatory processes .

2. Anticancer Activity

The compound has shown promise in anticancer applications. Studies have demonstrated that certain derivatives possess antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) studies highlight the importance of substituents on the phenyl rings, which can significantly influence the potency and selectivity of these compounds against cancer cells . For example, 2-phenylamino-3-acyl-1,4-naphthoquinones derived from this compound have been evaluated for their cytotoxicity, revealing promising results against MCF-7 breast cancer cells .

Metabolic Regulation

1. PPAR Activation

3-(2-Naphthyl)-2-phenylpropanoic acid derivatives have been identified as potential activators of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. These receptors play a critical role in lipid metabolism and glucose homeostasis. The activation of PPAR-alpha by these compounds could lead to therapeutic applications in managing dyslipidemia and obesity-related disorders .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s aromatic rings allow it to interact with hydrophobic pockets in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Structural Analogs in the Propanoic Acid Class

Ibuprofen (2-(4-isobutylphenyl)propanoic acid):

- Key Differences: Ibuprofen lacks the naphthyl group, instead featuring a 4-isobutylphenyl substituent.

- Pharmacological Impact: Ibuprofen is a non-selective COX inhibitor with balanced COX-1/COX-2 inhibition, whereas the naphthyl group in 3-(2-naphthyl)-2-phenylpropanoic acid may enhance selectivity due to increased hydrophobic interactions with COX-2’s larger active site .

Ketoprofen (2-(3-benzoylphenyl)propanoic acid):

- Key Differences: Ketoprofen’s benzoyl group introduces electron-withdrawing effects, altering electronic properties (e.g., HOMO-LUMO gap) compared to the electron-rich naphthyl group in 3-(2-naphthyl)-2-phenylpropanoic acid .

- Pharmacological Impact : Ketoprofen’s stronger electronegativity may improve binding to COX-2, but the naphthyl group in the target compound could offer prolonged activity due to slower metabolic clearance .

Substituent Effects on Activity and Selectivity

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2):

- Structural Variation : A methoxy group at the 2-position and a methyl group at the 5-position on the phenyl ring.

- However, the lack of a naphthyl group reduces lipophilicity, which may lower tissue penetration compared to 3-(2-naphthyl)-2-phenylpropanoic acid .

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid:

- Structural Variation : Incorporates a sulfonamide group linked to naphthalene.

- Impact : The sulfonamide group introduces strong hydrogen-bonding and electronic effects, likely increasing COX-2 selectivity. However, this modification may reduce metabolic stability compared to the target compound’s simpler structure .

Electronic and Physicochemical Properties

Quantum chemical calculations (B3LYP/6311G++(d,p)) for propanoic acid derivatives reveal critical differences:

| Compound | HOMO (eV) | LUMO (eV) | LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(2-Naphthyl)-2-phenylpropanoic acid | -6.2 | -1.8 | 4.5 | 292.3 |

| Ibuprofen | -5.9 | -1.5 | 3.8 | 206.3 |

| Ketoprofen | -6.5 | -2.1 | 3.1 | 254.3 |

- A narrower HOMO-LUMO gap (-4.4 eV) compared to ibuprofen (-4.4 eV) indicates greater chemical reactivity, which may correlate with stronger COX binding .

Molecular Docking and Binding Modes

Molecular docking studies into COX-1 and COX-2 active sites highlight:

- 3-(2-Naphthyl)-2-phenylpropanoic acid: The naphthyl group occupies a hydrophobic pocket in COX-2, while the carboxylic acid interacts with Arg120/Arg513 residues. This dual interaction suggests mixed COX-1/COX-2 inhibition but with a preference for COX-2 due to steric compatibility .

- 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid: The sulfonamide group forms additional hydrogen bonds with Tyr355 and Leu352 in COX-2, enhancing selectivity but reducing bioavailability due to higher polarity .

Biological Activity

3-(2-Naphthyl)-2-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O2 |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | 3-(2-naphthyl)-2-phenylpropanoic acid |

| CAS Number | Not widely reported |

The biological activity of 3-(2-Naphthyl)-2-phenylpropanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. Specifically, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Studies indicate that this compound exhibits significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This mechanism is essential for alleviating symptoms associated with inflammatory conditions.

-

Analgesic Effects :

- The compound has demonstrated analgesic effects in various animal models, suggesting its potential use in pain management therapies. It may work synergistically with other analgesics to enhance pain relief while minimizing side effects.

-

Antioxidant Properties :

- Preliminary research suggests that 3-(2-Naphthyl)-2-phenylpropanoic acid possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several phenylpropanoic acid derivatives, including 3-(2-Naphthyl)-2-phenylpropanoic acid. The results indicated a dose-dependent inhibition of COX enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 2: Analgesic Activity

In a controlled animal study, the compound was administered to rodents experiencing induced pain. The results showed a significant reduction in pain behavior compared to control groups, indicating effective analgesic properties .

Study 3: Antioxidant Activity

Research conducted on the antioxidant capacity of various phenolic compounds highlighted that 3-(2-Naphthyl)-2-phenylpropanoic acid exhibited substantial free radical scavenging activity, suggesting potential applications in preventing oxidative damage .

Comparison with Related Compounds

To better understand the unique properties of 3-(2-Naphthyl)-2-phenylpropanoic acid, it is useful to compare it with other related compounds:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Antioxidant Activity |

|---|---|---|---|

| 3-(2-Naphthyl)-2-phenylpropanoic acid | High | Moderate | Moderate |

| Ibuprofen | High | High | Low |

| Naproxen | High | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.